3-Butenylamine hydrochloride

Description

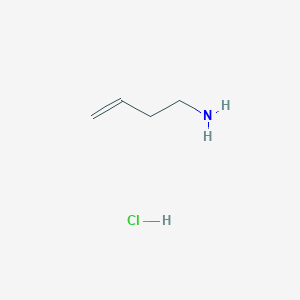

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEXLMVYRUNCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494277 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17875-18-2 | |

| Record name | But-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-butene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butenylamine Hydrochloride (CAS: 17875-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine hydrochloride, with the CAS number 17875-18-2, is a primary amine hydrochloride salt that serves as a versatile building block in organic synthesis. Its structure incorporates a terminal alkene and a primary amine, making it a valuable reagent for introducing a C4-alkenylamino moiety into molecules. This bifunctionality allows for its participation in a wide range of chemical transformations, including nucleophilic substitutions, additions to double bonds, and coupling reactions.[1][2] Its utility is particularly noted in the synthesis of heterocyclic compounds and as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a white to pale yellow solid that is soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17875-18-2 | [3] |

| Molecular Formula | C₄H₁₀ClN | [3][4][5] |

| Molecular Weight | 107.58 g/mol | [3][4] |

| Appearance | White to light yellow solid/powder/crystal | [1][6] |

| Melting Point | 176-180 °C (lit.) | |

| Boiling Point | 82.5 °C at 760 mmHg (for free amine) | |

| Solubility | Soluble in water | [1] |

| InChI | InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H | [3] |

| InChIKey | MKEXLMVYRUNCQJ-UHFFFAOYSA-N | [3] |

| SMILES | C=CCCN.Cl | [5] |

Spectroscopic Profile (Expected)

3.1. ¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum is expected to show the following signals:

-

Vinyl protons: A complex multiplet between 5.7-5.9 ppm (for the -CH=) and two multiplets around 5.0-5.2 ppm (for the =CH₂).

-

Methylene protons adjacent to the amine: A triplet around 3.0 ppm.

-

Methylene protons adjacent to the double bond: A multiplet around 2.3-2.5 ppm.

-

Amine protons: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display four distinct signals:

-

Vinyl carbons: A signal around 135 ppm for the -CH= and another around 117 ppm for the =CH₂.

-

Methylene carbon adjacent to the amine: A signal around 40 ppm.

-

Methylene carbon adjacent to the vinyl group: A signal around 33 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3000-3200 cm⁻¹ due to the ammonium (B1175870) salt.

-

C-H stretching (alkene): A sharp peak just above 3000 cm⁻¹.

-

C=C stretching: A peak around 1640 cm⁻¹.

-

N-H bending: A peak around 1500-1600 cm⁻¹.

3.4. Mass Spectrometry

In a mass spectrum, the parent ion of the free amine (C₄H₉N) would be observed at a mass-to-charge ratio (m/z) of 71.12.

Synthesis and Experimental Protocols

4.1. Synthesis of 3-Butenylamine (Precursor to the Hydrochloride Salt)

A convenient two-step synthesis of the free amine, 3-butenylamine, has been reported, which avoids the use of hazardous reagents. This method utilizes a Gabriel-Mitsunobu reaction followed by hydrazinolysis.

References

- 1. This compound 97 17875-18-2 [sigmaaldrich.com]

- 2. CAS 17875-18-2: 3-Buten-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 1-AMINO-3-BUTENE HYDROCHLORIDE | 17875-18-2 [chemicalbook.com]

- 4. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-Buten-1-amine Hydrochloride 17875-18-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

molecular weight of 3-Butenylamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butenylamine hydrochloride is a primary amine salt with diverse applications in organic synthesis and biomedical research. As a bifunctional molecule, it possesses a terminal amine group and a vinyl group, making it a valuable building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles and functionalized polymers. Its utility extends to the development of diagnostic tools, where it has been employed to modify surfaces in immunoassays to enhance detection sensitivity. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications.

Physicochemical Properties

This compound is a colorless to pale yellow solid that is soluble in water.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 107.58 g/mol | [2][3][4][5] |

| Molecular Formula | C₄H₁₀ClN | [2][3] |

| CAS Number | 17875-18-2 | [2][4][5] |

| Melting Point | 176-180 °C (lit.) | [2][5] |

| Boiling Point | 82.5 °C at 760 mmHg | [2] |

| Topological Polar Surface Area | 26.02 Ų | [6] |

| Purity | ≥97% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-stage process: the synthesis of the free base, 3-Butenylamine, followed by its conversion to the hydrochloride salt. A reliable method for the synthesis of the free amine is based on the Mitsunobu reaction followed by hydrazinolysis of the resulting phthalimide (B116566).

Experimental Protocol: Synthesis of 3-Butenylamine

This protocol is adapted from a known convenient synthesis method.[7]

Step 1: Synthesis of N-(3-Butenyl)phthalimide

-

To a solution of 3-buten-1-ol (B139374) (2.00 g, 27.7 mmol), phthalimide (4.08 g, 27.7 mmol), and triphenylphosphine (B44618) (7.27 g, 27.7 mmol) in 65 mL of tetrahydrofuran (B95107) (THF), add a solution of diethyl azodicarboxylate (DEAD) (4.82 g, 27.7 mmol) in 10 mL of THF dropwise over 15 minutes. Maintain the reaction temperature at 20–25 °C using an ice bath.

-

Stir the resulting solution at room temperature for 40 hours.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash chromatography using an ether-hexane (1:4) solvent system to yield N-(3-Butenyl)phthalimide as colorless needles.

Step 2: Synthesis of 3-Butenylamine (Hydrazinolysis)

-

Dissolve the N-(3-Butenyl)phthalimide (2.00 g, 9.94 mmol) in 10 mL of 95% ethanol.

-

Treat the solution with 85% hydrazine (B178648) hydrate (B1144303) (0.78 g, 16 mmol) and stir overnight at room temperature.

-

To the resulting suspension, add 10 mL of 10% aqueous HCl.

-

Filter the precipitated phthalhydrazide (B32825) and wash it with water.

-

Make the combined filtrate and washings basic with 50% aqueous NaOH and extract with diethyl ether (3 x 25 mL).

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and distill to yield pure 3-butenylamine.

Experimental Protocol: Conversion to this compound

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.

-

Dissolve the purified 3-butenylamine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or as gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications

This compound serves as a versatile chemical intermediate and research tool.

-

Organic Synthesis: It is used as a precursor for synthesizing various organic compounds. For instance, it reacts with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium bicarbonate to produce 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione, a compound used in the synthesis of nitrogen-containing quinone-fused heterocycles.[5]

-

Biochemical Reagent: In life sciences, it is utilized as a biochemical reagent and organic compound for various research purposes.[2]

-

Diagnostics: The hydrochloride salt has been employed to improve the detection of neurodegenerative diseases, such as Creutzfeldt-Jakob disease, in ELISA titrations.[5] Its primary amine group allows it to be covalently attached to surfaces, creating a specific chemical environment that can reduce the non-specific binding of proteins and other molecules, thereby enhancing the sensitivity of the assay.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the two-stage synthesis process, starting from commercially available reagents.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[5] It should be stored in a dry, dark place, sealed from moisture, at room temperature.[8]

References

- 1. 3-ブテニルアミン塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 17875-18-2 [sigmaaldrich.com]

- 4. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prion Diseases and Their Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102295530B - Synthetic method of 3-buten-1-ol - Google Patents [patents.google.com]

- 8. files.core.ac.uk [files.core.ac.uk]

3-Butenylamine hydrochloride structural formula

An In-depth Technical Guide to 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a versatile biochemical reagent used in organic synthesis. It serves as a crucial intermediate in the preparation of various compounds, including pharmaceuticals and agrochemicals.[1] This guide details its chemical structure, physicochemical properties, safety information, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identification

This compound is the hydrochloride salt form of 3-Butenylamine. The presence of the amine functional group and a terminal double bond in its four-carbon chain makes it a reactive building block in synthetic chemistry.[1]

-

IUPAC Name: but-3-en-1-amine;hydrochloride[2]

-

Linear Formula: CH₂=CHCH₂CH₂NH₂ · HCl

-

Synonyms: 4-Aminobut-1-ene hydrochloride, But-3-en-1-aminium chloride[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is essential for its application in experimental settings, influencing factors such as solubility, reaction conditions, and storage.

| Property | Value | Reference |

| Molecular Weight | 107.58 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 176-180 °C | [4] |

| Topological Polar Surface Area | 26 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Purity | ≥95% - 97% | [3] |

| Solubility | Soluble in water | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask (type N95 or equivalent), should be used.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[2] |

| Skin Irritation (Category 2) | ❗ | H315: Causes skin irritation.[2] | |

| Serious Eye Damage (Category 1) | 腐蚀 | H318: Causes serious eye damage.[2] | |

| Respiratory Sensitization (Category 1) | ጤና አደጋ | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | |

| STOT SE (Category 3) | ❗ | H335: May cause respiratory irritation.[2] |

-

Storage: Store at 4°C in a sealed container, away from moisture.[3] Keep in a dark place under an inert atmosphere.[5]

-

Target Organs: Respiratory system.

Experimental Protocols: Synthesis

A convenient two-step synthesis for 3-butenylamine has been reported, avoiding the use of air-sensitive hydride reagents.[6] The process involves a Mitsunobu reaction followed by hydrazinolysis, and subsequent acidification to yield the hydrochloride salt.

Caption: Experimental workflow for the synthesis of 3-Butenylamine HCl.

Detailed Methodology

Step 1: Synthesis of N-(But-3-en-1-yl)phthalimide [6]

-

To a solution of 3-butenyl alcohol, phthalimide, and triphenylphosphine in anhydrous THF at 0°C, slowly add diethyl azodicarboxylate (DEAD) dropwise.

-

Maintain the reaction temperature between 20-25°C with an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography to yield N-(But-3-en-1-yl)phthalimide. The reported yield is 85%.[6]

Step 2: Synthesis of 3-Butenylamine (Free Base) [6]

-

Treat a solution of N-(But-3-en-1-yl)phthalimide (from Step 1) in 95% ethanol (B145695) with 85% hydrazine hydrate.

-

Stir the resulting suspension overnight at room temperature.

-

Acidify the mixture with 10% aqueous HCl, which precipitates phthalhydrazide.

-

Filter the suspension and wash the precipitate with water.

-

Make the combined filtrate basic with 50% aqueous NaOH.

-

Extract the aqueous layer with diethyl ether (3x).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and purify by distillation to obtain pure 3-butenylamine. The reported yield is 54%.[6]

Step 3: Formation of this compound

-

Dissolve the purified 3-butenylamine (from Step 2) in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in ethyl acetate (e.g., 3 mol/L) to the amine solution while stirring.[7]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

References

- 1. CAS 17875-18-2: 3-Buten-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. But-3-en-1-amine hydrochloride | CAS#:17875-18-2 | Chemsrc [chemsrc.com]

- 5. 17875-18-2|But-3-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. BUTYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

3-Butenylamine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as but-3-en-1-amine hydrochloride, is a valuable primary amine building block in organic synthesis. Its structure incorporates a terminal alkene and an ammonium (B1175870) group, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including nitrogen-containing heterocycles, pharmaceutical intermediates, and agrochemicals. The terminal double bond allows for various transformations such as hydrogenation, epoxidation, and metathesis, while the primary amine serves as a key nucleophile or a site for further functionalization.

This technical guide provides a detailed protocol for a robust synthesis of this compound via the Gabriel synthesis pathway, followed by a comprehensive overview of its characterization and key safety information.

Synthesis of this compound

The direct alkylation of ammonia (B1221849) with an appropriate alkyl halide is often inefficient, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. To overcome this, the Gabriel synthesis provides a reliable and high-yielding method for the selective preparation of primary amines.[1][2] The proposed synthesis is a three-step process:

-

N-Alkylation of Potassium Phthalimide (B116566): Potassium phthalimide serves as a surrogate for the ammonia anion (NH₂⁻).[3] It undergoes nucleophilic substitution with 4-bromo-1-butene (B139220) to form N-(3-butenyl)phthalimide.

-

Hydrazinolysis (Ing-Manske Procedure): The phthalimide group is cleaved using hydrazine (B178648) (N₂H₄) to release the desired primary amine, 3-butenylamine, as a free base.[3]

-

Hydrochloride Salt Formation: The purified 3-butenylamine free base is treated with hydrochloric acid to precipitate the stable and crystalline this compound salt.

The overall logical workflow for the synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of N-(3-butenyl)phthalimide

This procedure details the nucleophilic substitution reaction between potassium phthalimide and 4-bromo-1-butene.

Materials:

-

Potassium phthalimide

-

4-Bromo-1-butene[4]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Stir the suspension and add 4-bromo-1-butene (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold deionized water.

-

Stir vigorously until a solid precipitate forms.

-

Collect the solid product, N-(3-butenyl)phthalimide, by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol (B145695) if necessary.

Stage 2: Synthesis of 3-Butenylamine (Free Base) via Hydrazinolysis

This protocol describes the cleavage of the phthalimide group to yield the primary amine.

Materials:

-

N-(3-butenyl)phthalimide (from Stage 1)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (aqueous)

-

Diethyl ether

Procedure:

-

Suspend N-(3-butenyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Heat the mixture to reflux. A thick, white precipitate of phthalhydrazide (B32825) will form.[3] The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to dissolve the precipitate and form the amine salt.

-

Filter the mixture to remove any remaining solids and concentrate the filtrate under reduced pressure.

-

Treat the residue with a concentrated aqueous solution of sodium hydroxide (NaOH) until strongly basic (pH > 12) to liberate the free amine.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure (boiling point of 3-butenylamine is ~76 °C) to yield the pure 3-butenylamine free base.

Stage 3: Formation of this compound

This protocol details the final salt formation step.

Materials:

-

3-Butenylamine (from Stage 2)

-

Diethyl ether, anhydrous

-

Hydrogen chloride solution (e.g., 2.0 M in diethyl ether or 4.0 M in 1,4-dioxane)[5][6]

Procedure:

-

Dissolve the purified 3-butenylamine free base (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of hydrogen chloride in diethyl ether or dioxane (1.0 eq) dropwise with constant stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure this compound.

Characterization

Once synthesized and purified, the product must be thoroughly characterized to confirm its identity, purity, and structure.

Caption: Standard workflow for the characterization of synthesized compounds.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17875-18-2 | [7][8] |

| Molecular Formula | C₄H₁₀ClN | [8][9] |

| Molecular Weight | 107.58 g/mol | [7][8][10] |

| Appearance | White to light yellow crystalline solid | [11] |

| Melting Point | 176-180 °C | [10][11] |

| Purity | >98% (by non-aqueous titration) |

Spectroscopic Data (Expected)

The following table outlines the expected spectroscopic signals for this compound based on its molecular structure. While a commercial ¹H NMR spectrum is noted to exist, detailed public data is scarce.[12]

| Technique | Expected Signals / Bands (and Assignment) |

| ¹H NMR | ~ 8.2 ppm (broad s, 3H, -NH₃⁺)~ 5.8 ppm (ddt, 1H, -CH =CH₂)~ 5.1 ppm (m, 2H, -CH=CH ₂)~ 3.0 ppm (t, 2H, -CH ₂-NH₃⁺)~ 2.4 ppm (q, 2H, -CH ₂-CH=CH₂) |

| ¹³C NMR | ~ 134 ppm (-C H=CH₂)~ 118 ppm (-CH=C H₂)~ 39 ppm (-C H₂-NH₃⁺)~ 32 ppm (-C H₂-CH=CH₂) |

| FT-IR | ~3100-2800 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium (-NH₃⁺) group.~3080 cm⁻¹: =C-H stretching (alkene).~1640 cm⁻¹: C=C stretching (alkene).~1600-1500 cm⁻¹: N-H bending vibrations (asymmetric and symmetric).~995 cm⁻¹ & ~915 cm⁻¹: =C-H out-of-plane bending vibrations for a monosubstituted alkene. |

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

| Hazard Type | GHS Classification and Statement | Reference(s) |

| Pictograms | GHS05 (Corrosion), GHS06 (Acute Toxicity - Skull and Crossbones), GHS08 (Health Hazard) | [11] |

| Signal Word | Danger | [11] |

| Hazard Codes | H301, H315, H318, H334, H335 | [11] |

| Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. | [8][11] |

| Precautionary | P280, P301+P310, P302+P352, P305+P351+P338 | [11] |

| Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Conclusion

This guide outlines a reliable and scalable synthesis for this compound using the Gabriel synthesis, a classic method that ensures the selective formation of the primary amine. The provided protocols for synthesis and guidelines for characterization offer a comprehensive resource for researchers. The dual functionality of this molecule makes it an important and versatile starting material for numerous applications in medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound and the reagents involved in its synthesis.

References

- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. 4-Bromo-1-butene | 5162-44-7 | FB03113 | Biosynth [biosynth.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. But-3-en-1-amine hydrochloride | CAS#:17875-18-2 | Chemsrc [chemsrc.com]

- 11. 1-AMINO-3-BUTENE HYDROCHLORIDE | 17875-18-2 [chemicalbook.com]

- 12. 1-AMINO-3-BUTENE HYDROCHLORIDE(17875-18-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Butenylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-butenylamine hydrochloride in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, predicted solubility in various solvent classes, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is the salt formed from the reaction of the primary amine, 3-butenylamine, with hydrochloric acid. The presence of both a polar ammonium (B1175870) group and a nonpolar butenyl group gives the molecule an amphiphilic character, which dictates its solubility behavior. The ionic nature of the hydrochloride salt generally favors solubility in polar solvents, while the four-carbon alkenyl chain influences its interaction with nonpolar media. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and material science, where it may be used as an intermediate or a building block.

Predicted Solubility Profile

While specific experimental data is scarce, the solubility of this compound in various organic solvents can be predicted based on fundamental principles of chemical interactions such as "like dissolves like" and the polarity of the solvent. The ionic nature of the salt suggests that it will be more soluble in polar solvents that can stabilize the ammonium cation and the chloride anion.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | These solvents have high dielectric constants and can form hydrogen bonds with both the ammonium cation and the chloride anion, effectively solvating the ionic compound. Water is expected to be an excellent solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | These solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. Acetonitrile was noted in a patent to act as an anti-solvent for a similar unsaturated amine hydrochloride, suggesting solubility might be limited.[1] |

| Low Polarity | Dichloromethane, Chloroform | Sparingly Soluble | These solvents have lower dielectric constants and are less effective at solvating ions. Some solubility is expected due to the organic nature of the butenyl group. For the analogous allylamine (B125299) hydrochloride, it is sparingly soluble in chloroform.[2] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble to Very Sparingly Soluble | These solvents lack the polarity to effectively solvate the ionic hydrochloride salt. The nonpolar interactions with the butenyl chain are not sufficient to overcome the strong ionic lattice energy of the salt. Amine salts are generally insoluble in organic solvents like ether.[1] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, a standardized experimental protocol should be implemented. The following isothermal equilibrium method is a robust approach.

3.1. Materials and Equipment

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system after derivatization.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Preliminary studies may be necessary to determine the time required to reach equilibrium.[3][4]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, the vials can be centrifuged.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. The solubility can then be calculated in terms of mass of solute per mass or volume of solvent. This method is straightforward but can be affected by the volatility of the solute.

-

Chromatographic Method (HPLC/GC): Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.[3][4]

-

-

Data Analysis: The solubility is expressed in units such as g/L, mg/mL, or mol/L. The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. Allylamine hydrochloride | 10017-11-5 [amp.chemicalbook.com]

- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Butenylamine hydrochloride (CAS No: 17875-18-2). This document includes key quantitative data, detailed experimental protocols for property determination, and a visualization of a representative synthetic application. This information is intended to support research and development activities where this compound is utilized.

Core Physicochemical Data

The physical properties of this compound and its corresponding free base, 3-Butenylamine, are summarized below. It is critical to distinguish between the salt and the free amine, as their physical properties, particularly the boiling point, differ significantly.

| Property | Value | Compound |

| Melting Point | 176-180 °C[1][2][3] | This compound |

| Boiling Point | 82.5-83 °C (at 760 mmHg)[1][4] | 3-Butenylamine (free base) |

| Molecular Formula | C₄H₁₀ClN[1][2] | This compound |

| Molecular Weight | 107.58 g/mol [1][3] | This compound |

Experimental Protocols

The following sections detail the methodologies for determining the melting point of this compound and a representative synthetic procedure involving the compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.

-

Heating and Observation: The apparatus is heated at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point (around 176 °C). The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For this compound, this range is typically observed between 176 °C and 180 °C.[1][3]

Synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione

This compound is a precursor in the synthesis of various heterocyclic compounds. A notable application is its reaction with 2,3-dichloro-1,4-naphthoquinone to yield 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione.[3] The following protocol is based on general procedures for the amination of 2,3-dichloro-1,4-naphthoquinone.

Materials:

-

This compound

-

2,3-dichloro-1,4-naphthoquinone

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Stir plate and magnetic stir bar

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Reactant Dissolution: In a reaction flask, 2,3-dichloro-1,4-naphthoquinone is dissolved in ethanol.

-

Addition of Amine and Base: this compound and a molar excess of sodium bicarbonate are added to the solution. The sodium bicarbonate acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with chloroform (B151607) and washed with water. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the desired 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione.

Visualized Experimental Workflow

The synthesis of 2-(3-butenylamino)-3-chloronaphthalene-1,4-dione is a representative experimental workflow for this compound. The following diagram illustrates the key steps in this process.

References

Spectroscopic Characterization of 3-Butenylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Butenylamine hydrochloride (CAS No. 17875-18-2). The information herein is intended to assist researchers and professionals in drug development and other scientific fields in the identification and characterization of this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: But-3-en-1-aminium chloride

-

Synonyms: 1-Amino-3-butene hydrochloride, 3-Buten-1-amine hydrochloride, 4-Amino-1-butene hydrochloride[1]

-

Molecular Formula: C₄H₁₀ClN[2]

-

Molecular Weight: 107.58 g/mol [2]

-

Appearance: White to light yellow crystalline solid

-

Melting Point: 176-180 °C

Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are based on predicted values derived from the analysis of its constituent functional groups (a primary amine, a terminal alkene, and an alkyl chain) and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of the electron-withdrawing ammonium (B1175870) group (-NH₃⁺) will cause a downfield shift for adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Broad Singlet | 3H | -NH₃ ⁺ |

| ~ 5.7 - 5.9 | Multiplet | 1H | -CH =CH₂ |

| ~ 5.0 - 5.2 | Multiplet | 2H | -CH=CH₂ |

| ~ 3.0 - 3.2 | Triplet | 2H | -CH₂ -NH₃⁺ |

| ~ 2.3 - 2.5 | Quartet | 2H | =CH-CH₂ -CH₂- |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 134 - 136 | C H=CH₂ |

| ~ 117 - 119 | CH=C H₂ |

| ~ 39 - 41 | C H₂-NH₃⁺ |

| ~ 32 - 34 | =CH-C H₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amine and alkene functional groups. As a hydrochloride salt, the N-H stretching frequencies will be shifted compared to the free amine.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | C-H stretch | =C-H (alkene) |

| ~ 3000 - 2800 | N-H stretch | -NH₃⁺ (ammonium) |

| ~ 2950 - 2850 | C-H stretch | -C-H (alkane) |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1600 - 1500 | N-H bend | -NH₃⁺ (ammonium) |

| ~ 1400 - 1300 | C-N stretch | Aliphatic amine |

| ~ 990 and 910 | C-H bend (out-of-plane) | -CH=CH₂ (monosubstituted alkene) |

Mass Spectrometry (MS)

For the mass spectrum of this compound, electrospray ionization (ESI) is a suitable technique. The spectrum would be expected to show the molecular ion of the free amine.

| m/z | Interpretation |

| 72.13 | [M+H]⁺ (protonated free amine, C₄H₁₀N⁺) |

| 71.12 | [M]⁺ (molecular ion of the free amine, C₄H₉N⁺) |

| 54.08 | Loss of NH₃ |

| 41.07 | Allyl cation [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set an appropriate spectral width (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set an appropriate spectral width (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol (B129727) or a mixture of water and acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

-

The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-200).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Navigating Quality Control of 3-Butenylamine Hydrochloride: An In-depth Technical Guide

For Immediate Release

A Comprehensive Technical Guide on the Purity and Assay of Commercial 3-Butenylamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the purity and assay of commercial this compound (CAS RN: 17875-18-2), a critical reagent in pharmaceutical synthesis and research. This document outlines typical purity specifications from various commercial suppliers, details robust analytical methodologies for accurate quantification and impurity profiling, and presents a logical workflow for quality assessment.

Commercial Purity Landscape

This compound is available from a range of chemical suppliers, with purity specifications typically falling between 95% and over 98%. The intended application of the material will often dictate the required purity level. Below is a summary of advertised purity levels from several commercial vendors.

| Supplier | Advertised Purity/Assay | Analysis Method Cited |

| ChemScene | ≥95% | Not Specified |

| Santa Cruz Biotechnology | ≥97% | Not Specified |

| Sigma-Aldrich | 97% | Not Specified |

| Tokyo Chemical Industry (TCI) | >98.0% | Nonaqueous Titration |

| BLD Pharm | Not Specified | Not Specified |

| Chemsrc | 95.0% | Not Specified |

Note: This data is based on publicly available information and may not reflect all available suppliers or the most current specifications. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Analytical Methodologies for Purity and Assay Determination

Accurate determination of the purity and assay of this compound is crucial for ensuring the quality and consistency of downstream processes. A combination of titrimetric and chromatographic techniques, supported by spectroscopic analysis, provides a comprehensive quality control strategy.

Assay by Nonaqueous Titration

Nonaqueous titration is a standard method for the assay of amine hydrochlorides. This technique involves dissolving the sample in a non-aqueous solvent and titrating with a standardized acid.

Experimental Protocol:

-

Reagents and Equipment:

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Glacial acetic acid

-

Mercuric acetate (B1210297) solution (5% w/v in glacial acetic acid)

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

-

Potentiometric titrator with a glass and reference electrode (or manual titration apparatus)

-

Analytical balance

-

-

Procedure:

-

Accurately weigh approximately 100 mg of this compound into a clean, dry 100 mL beaker.

-

Add 25 mL of glacial acetic acid and stir until the sample is dissolved.

-

Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride, allowing the amine to be titrated as a base.[1]

-

Add 2-3 drops of crystal violet indicator. The solution will appear violet.

-

Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.[2] Alternatively, use a potentiometric titrator to determine the endpoint.

-

Perform a blank titration using the same volumes of reagents and subtract the blank volume from the sample titration volume.

-

-

Calculation:

Where:

-

V_sample = Volume of titrant used for the sample (mL)

-

V_blank = Volume of titrant used for the blank (mL)

-

N = Normality of the perchloric acid titrant

-

MW = Molecular weight of this compound (107.58 g/mol )

-

W = Weight of the sample (g)

-

Purity and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying potential impurities.

Experimental Protocol:

-

Instrumentation and Columns:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column suitable for amine analysis (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm, or equivalent)

-

Headspace autosampler (optional, but recommended for amine salt analysis)

-

-

Sample Preparation (Headspace GC):

-

Accurately weigh about 50 mg of this compound into a headspace vial.

-

Add a non-aqueous, high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

To liberate the free amine from its salt, add a strong, non-volatile base like imidazole.

-

Seal the vial and vortex to ensure complete dissolution.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Oven Program: Initial temperature of 60 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Mode: Split (e.g., 20:1)

-

-

Data Analysis:

-

The purity is determined by the area percent of the main peak corresponding to 3-butenylamine.

-

Identification of impurities can be achieved by comparing retention times with known standards or by using a mass spectrometer for structural elucidation.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for detecting impurities. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol:

-

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).

-

-

Data Acquisition and Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of 3-butenylamine.

-

The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

-

Impurities may be identified by the presence of unexpected signals. The relative integration of impurity peaks to the main compound peaks can provide a semi-quantitative estimate of their levels.

-

Workflow for Quality Assessment

A systematic approach to the quality assessment of incoming batches of this compound is essential. The following workflow outlines a logical sequence of analysis.

Caption: Quality assessment workflow for this compound.

Logical Relationship of Purity, Assay, and Impurities

The concepts of purity and assay are related but distinct. The following diagram illustrates their relationship and the role of impurities.

Caption: Relationship between Purity, Assay, and Impurities.

This technical guide provides a foundational understanding of the purity and assay of commercial this compound. For critical applications, it is imperative to perform thorough in-house testing and not rely solely on the supplier's Certificate of Analysis. The methodologies and workflows presented here can be adapted and validated to meet specific regulatory and quality requirements.

References

safety and handling precautions for 3-Butenylamine hydrochloride

An In-depth Technical Guide to the Safety and Handling of 3-Butenylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 17875-18-2), a reactive primary amine used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its specific hazards to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Skin Irritation | 2 |

| Serious Eye Damage | 1 |

| Respiratory Sensitization | 1 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

GHS Pictograms:

| Pictogram | Hazard |

|

| Acute Toxicity (fatal or toxic) |

|

| Skin Corrosion/Serious Eye Damage |

|

| Respiratory Sensitizer/Carcinogen/Mutagen/Reproductive Toxicity/Target Organ Toxicity |

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

| Property | Value |

| Molecular Formula | C₄H₁₀ClN[2][4][5][6] |

| Molecular Weight | 107.58 g/mol [3][4] |

| Appearance | White to light yellow solid/powder/crystal[5] |

| Melting Point | 176-180 °C[1][6] |

| Solubility | Soluble in water[5] |

| Storage Conditions | Store at 4°C or room temperature in a dark, dry, sealed container, away from moisture.[2][4] It is noted to be air-sensitive and hygroscopic. |

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols will vary, the following general procedures must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[7] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2) or a dust mask (type N95) if ventilation is inadequate or dust is generated. Work should be conducted in a chemical fume hood.[7] |

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor immediately. If not breathing, provide artificial respiration.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Call a physician immediately.[7] |

| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7] |

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear full PPE. Avoid generating dust. Use spark-proof tools and explosion-proof equipment.[7] Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[7]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

References

- 1. but-3-enylamine hydrochloride, CAS No. 17875-18-2 - iChemical [ichemical.com]

- 2. 1-AMINO-3-BUTENE HYDROCHLORIDE | 17875-18-2 [chemicalbook.com]

- 3. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS 17875-18-2: 3-Buten-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. This compound [chembk.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Butenylamine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenylamine hydrochloride, a versatile primary amine, has carved a niche for itself as a valuable building block in organic synthesis and as a biochemical reagent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical and physical properties, and applications. The document includes a compilation of historical synthetic routes and a detailed experimental protocol for a modern, convenient synthesis. Quantitative data are presented in a structured format for clarity, and logical relationships in its synthetic history are visualized using process diagrams.

Introduction

3-Butenylamine, also known as homoallylamine, is a four-carbon unsaturated primary amine. Its hydrochloride salt is a stable, crystalline solid that is soluble in water.[1] The presence of both a terminal alkene and a primary amino group makes it a bifunctional molecule with significant utility in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. While its biological activity is not extensively characterized, it is recognized as a biochemical reagent for life science research and finds application in the synthesis of compounds with potential pharmaceutical relevance.[2]

Discovery and History of Synthesis

The synthesis of 3-butenylamine has been approached through various methods over the years, reflecting the evolution of synthetic organic chemistry. Early methods often involved multi-step sequences with harsh reagents, while more contemporary approaches prioritize efficiency and safety.

Early Synthetic Efforts

The earliest documented synthesis of 3-butenylamine appears to be by E. Galand in 1930 , published in the Bulletin des Sociétés Chimiques Belges.[3] This method involved the hydrogenation of allyl cyanide using a zinc-copper couple.

A subsequent significant contribution was made by E. Renk and J. D. Roberts in 1961 , reported in the Journal of the American Chemical Society. Their three-step sequence commenced with the benzenesulfonation of 3-buten-1-ol. The resulting benzenesulfonate (B1194179) was then displaced by an azide (B81097) ion, followed by the reduction of the azide to the desired amine using lithium aluminum hydride.

Later, Courtois reported a synthesis achieving a 40% yield through the reaction of allyl aluminum bromide with (methoxymethyl)-N,N-bis(trimethylsilyl)amine.[4]

These early methods, while foundational, often suffered from drawbacks such as the use of hazardous reagents like metal hydrides and potentially explosive azide intermediates, as well as modest overall yields.

A Modern and Convenient Synthesis: The Gabriel-Mitsunobu Approach

A more recent and efficient synthesis of 3-butenylamine was reported by Johnson and Gribble in 2018 .[4] This two-step method utilizes a combination of the Mitsunobu and Gabriel reactions, followed by hydrazinolysis, to produce the free amine in good yield, avoiding the use of hazardous reagents. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

The historical progression of these synthetic methods is illustrated in the following diagram:

References

Unlocking the Therapeutic Potential of 3-Butenylamine Hydrochloride: A Technical Guide for Novel Drug Discovery

For Immediate Release

A comprehensive technical guide released today outlines significant, underexplored research avenues for 3-Butenylamine hydrochloride, a versatile chemical scaffold with the potential for development into novel therapeutics. This document provides researchers, scientists, and drug development professionals with a foundational roadmap for investigating its applications in antifungal, neurological, and anticancer research, complete with detailed experimental protocols and data-driven insights.

This compound, a member of the homoallylamine class of organic compounds, presents a unique and valuable starting point for the synthesis of diverse molecular entities. Its inherent structural features—a primary amine and a terminal double bond—offer reactive handles for the construction of complex heterocyclic structures and novel pharmacophores. This guide delves into the latent therapeutic possibilities of this compound, supported by existing research on structurally similar molecules.

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery.

| Property | Value | Reference |

| CAS Number | 17875-18-2 | [1] |

| Molecular Formula | C₄H₉N·HCl | [1] |

| Molecular Weight | 107.58 g/mol | [1] |

| Melting Point | 176-180 °C | [1] |

| Appearance | Solid | [1] |

| Synonyms | 1-Amino-3-butene hydrochloride, 3-Buten-1-amine hydrochloride, 4-Amino-1-butene hydrochloride | [1] |

Potential Research Areas & Methodologies

The structural motifs within this compound suggest several promising avenues for therapeutic research. This section outlines key areas, proposes experimental workflows, and provides detailed protocols for initial investigations.

Antifungal Drug Development

Homoallylamine derivatives have demonstrated significant antifungal activity, primarily by inhibiting key enzymes in the fungal cell wall biosynthesis pathway.[2][3] This represents the most promising and well-documented area for immediate research.

Proposed Mechanism of Action: Derivatives of 3-Butenylamine can be synthesized to target and inhibit (1,3)-β-D-glucan synthase and chitin (B13524) synthase, crucial enzymes for maintaining the integrity of the fungal cell wall.[3][4] Inhibition of these enzymes leads to cell wall stress, osmotic instability, and ultimately, fungal cell death.

Experimental Workflow for Antifungal Agent Discovery:

Quantitative Data on Antifungal Activity of Homoallylamine Derivatives:

| Compound Class | Fungal Species | MIC (µg/mL) | Reference |

| N-Aryl-N-benzylamines | Trichophyton mentagrophytes | 0.25 - 8 | [5] |

| 4-Aryl-N-arylamino-1-butenes | Trichophyton rubrum | 1.56 - 12.5 | [3] |

| Tetrahydroquinolines | Epidermophyton floccosum | 0.78 - 6.25 | [4] |

Experimental Protocol: Synthesis of N-Aryl-3-butenylamine Derivatives

-

Materials: this compound, substituted aryl halide (e.g., bromobenzene), palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), strong base (e.g., sodium tert-butoxide), anhydrous solvent (e.g., toluene).

-

Procedure: a. To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol). b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. Add anhydrous toluene (B28343) (5 mL) via syringe. d. In a separate flask, neutralize this compound (1.2 mmol) with a suitable base (e.g., NaOH) and extract the free amine into an organic solvent. Dry the organic layer and carefully remove the solvent under reduced pressure. e. Dissolve the free 3-butenylamine (1.1 mmol) and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (3 mL) and add this solution to the reaction flask. f. Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). g. Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride. h. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

-

Materials: Test compounds, fungal isolates (e.g., Candida albicans, Aspergillus fumigatus), RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

-

Procedure: a. Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO). b. Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. c. Prepare a fungal inoculum suspension and adjust the concentration to a standard density. d. Add the fungal inoculum to each well of the microtiter plate. e. Include positive (fungi with no drug) and negative (medium only) controls. f. Incubate the plates at 35 °C for 24-48 hours. g. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or spectrophotometric reading.

Neurological Drug Discovery: Monoamine Oxidase (MAO) Inhibition

Unsaturated amines have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters.[2][4][6] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[4] The unsaturated alkylamine chain in 3-butenylamine makes it and its derivatives potential candidates for MAO inhibition.

Proposed Signaling Pathway for MAO Inhibition:

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Materials: Test compounds, recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), phosphate (B84403) buffer, 96-well microtiter plates, fluorescence plate reader.

-

Procedure: a. Prepare serial dilutions of the test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) in phosphate buffer. b. In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well. c. Add the test compound or reference inhibitor to the wells and incubate for a defined period. d. Initiate the enzymatic reaction by adding the substrate (kynuramine). e. After a further incubation period, stop the reaction by adding a basic solution. f. Measure the fluorescence of the product (4-hydroxyquinoline) to determine the enzyme activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Anticancer Research: Cytotoxicity and Kinase Inhibition

The versatility of the amine functional group allows for the synthesis of a wide range of derivatives, including those with potential anticancer activity. Research has shown that certain amine-containing compounds can exhibit cytotoxicity against various cancer cell lines.[3] Furthermore, the butenylamine scaffold can be incorporated into larger molecules designed to inhibit specific protein kinases that are often dysregulated in cancer.[7]

Logical Flow for Anticancer Drug Screening:

Experimental Protocol: MTT Cytotoxicity Assay

-

Materials: Test compounds, human cancer cell lines (e.g., MCF-7, HCT116), normal cell line (for selectivity), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

-

Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. c. Add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan (B1609692) crystals. d. Remove the medium and dissolve the formazan crystals in DMSO. e. Measure the absorbance at a specific wavelength using a microplate reader. f. Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Cardiovascular Safety Assessment

Given that the structurally related compound allylamine (B125299) is a known cardiovascular toxin, a thorough evaluation of the cardiovascular safety profile of any this compound derivative intended for therapeutic use is imperative.[8][9]

Key Areas for Cardiovascular Safety Evaluation:

-

In vitro hERG channel assay: To assess the potential for QT prolongation and risk of Torsades de Pointes.

-

In vivo cardiovascular telemetry in animal models: To monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.

-

Isolated heart (Langendorff) preparation: To evaluate direct effects on cardiac contractility, heart rate, and coronary flow.

Conclusion

This compound is a readily available and versatile chemical building block with significant untapped potential in drug discovery. The evidence supporting the antifungal activity of its derivatives is particularly compelling and presents a clear path for further investigation. Additionally, its potential as a scaffold for the development of novel MAO inhibitors and anticancer agents warrants dedicated research efforts. A critical component of any drug development program originating from this scaffold must include a comprehensive cardiovascular safety assessment. This technical guide provides a foundational framework to stimulate and direct future research, with the ultimate goal of translating the chemical potential of this compound into novel and effective therapies.

References

- 1. This compound 97 17875-18-2 [sigmaaldrich.com]

- 2. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, hypolipidemic and anti-inflammatory activities of amine-boranes and esters of boron analogues of choline and thiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarhub.vn [scholarhub.vn]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

Methodological & Application

Synthesis of Heterocycles Utilizing 3-Butenylamine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenylamine hydrochloride is a versatile primary amine building block incorporating a terminal alkene functionality. This unique structural motif allows for a variety of cyclization strategies, making it a valuable precursor in the synthesis of a diverse range of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles starting from this compound.

Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the construction of various heterocyclic systems, including substituted piperidines, pyrrolidines, and fused heterocyclic structures such as quinone-fused heterocycles and tetrahydropyrrolo[2,1-b]quinazolines. The reactivity of the amino group allows for the formation of imines and amides, while the terminal double bond provides a handle for subsequent intramolecular cyclization reactions.

Two primary synthetic strategies are highlighted:

-

Nucleophilic Substitution followed by Cyclization: The amine functionality can be derivatized through reactions with electrophiles, such as substituted quinones, to form an intermediate that can undergo subsequent cyclization.

-

Imine Formation and Intramolecular Cycloaddition: Condensation with aldehydes or ketones forms N-alkenyl imines, which can then undergo intramolecular cyclization, often catalyzed by a Lewis acid, to yield various saturated nitrogen heterocycles.[1]

These approaches offer pathways to synthesize libraries of compounds with potential applications in drug discovery.

Data Presentation

The following table summarizes quantitative data for the synthesis of various heterocycles derived from 3-butenylamine or its close structural analogs.

| Heterocycle Class | Specific Product | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Quinone-Fused Heterocycle | 2-(But-3-en-1-ylamino)-3-chloronaphthalene-1,4-dione | This compound, 2,3-Dichloronaphthalene-1,4-dione | Triethylamine (B128534) | Ethanol | RT | 18-72 | Good |

| Tetrahydropyrrolo[2,1-b]quinazoline | 6-Methoxy-9-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | N-(2-amino-5-methoxybenzoyl)pyrrolidine, Benzaldehyde | Tf₂O, 2-Chloropyridine | DCM | -78 to RT | 2 | 60 |

| Tetrahydropyrrolo[2,1-b]quinazoline | 7-Fluoro-6-methoxy-9-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | N-(2-amino-4-fluoro-5-methoxybenzoyl)pyrrolidine, Benzaldehyde | Tf₂O, 2-Chloropyridine | DCM | -78 to RT | 2 | 35 |

| Tetrahydropyrrolo[2,1-b]quinazoline | 6,8-Dimethyl-9-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | N-(2-amino-3,5-dimethylbenzoyl)pyrrolidine, Benzaldehyde | Tf₂O, 2-Chloropyridine | DCM | -78 to RT | 2 | 64 |

| Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one | Ar = 4-MeOC₆H₄ derivative | 2-(1H-pyrrol-1-yl)aniline derivative, 4-Methoxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | 85 |

| Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one | Ar = Phenyl derivative | 2-(1H-pyrrol-1-yl)aniline derivative, Benzaldehyde | Not specified | Not specified | Not specified | Not specified | 83 |

| Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one | Ar = 4-MeC₆H₄ derivative | 2-(1H-pyrrol-1-yl)aniline derivative, 4-Methylbenzaldehyde | Not specified | Not specified | Not specified | Not specified | 82 |

| Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one | Ar = 4-FC₆H₄ derivative | 2-(1H-pyrrol-1-yl)aniline derivative, 4-Fluorobenzaldehyde | Not specified | Not specified | Not specified | Not specified | 82 |